molecular formula C16H26FNO4 B13648120 tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate

tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate

Cat. No.: B13648120
M. Wt: 315.38 g/mol
InChI Key: HZINXEXOXZZKRX-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a fluorine atom and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate typically involves the nucleophilic displacement of a halogenated precursor with a secondary amine. For instance, tert-butyl bromoacetate can be reacted with a Boc-protected piperidine derivative under basic conditions using triethylamine. The reaction is performed under mild conditions at 60°C overnight using tetrahydrofuran as the solvent .

Industrial Production Methods

Industrial production methods for such compounds often involve continuous flow microreactor systems. These systems allow for more efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. It is particularly useful in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The piperidine ring is a common motif in many bioactive molecules, and the fluorine atom can enhance the compound’s metabolic stability and bioavailability .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets. The piperidine ring can act as a scaffold, allowing for the attachment of various functional groups that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This fluorinated derivative may exhibit enhanced metabolic stability and bioavailability compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C16H26FNO4

Molecular Weight

315.38 g/mol

IUPAC Name

tert-butyl (4Z)-3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate

InChI

InChI=1S/C16H26FNO4/c1-15(2,3)21-13(19)9-11-7-8-18(10-12(11)17)14(20)22-16(4,5)6/h9,12H,7-8,10H2,1-6H3/b11-9-

InChI Key

HZINXEXOXZZKRX-LUAWRHEFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C\1/CCN(CC1F)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.